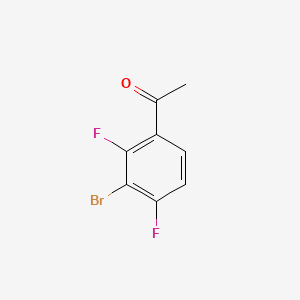

1-(3-Bromo-2,4-difluorophenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromo-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQZJPYTXYUMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676370 | |

| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-63-7 | |

| Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3â??-Bromo-2â??,4â??-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 3 Bromo 2,4 Difluorophenyl Ethanone

Established Synthetic Routes for Substituted Acetophenones

The synthesis of substituted acetophenones, including the target compound 1-(3-Bromo-2,4-difluorophenyl)ethanone, relies on a foundation of well-established organic reactions. These methods are broadly applicable and can be tailored to achieve specific substitution patterns on the aromatic ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups to aromatic rings. In the context of synthesizing this compound, the precursor 2,4-difluoroacetophenone is subjected to bromination. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring: the two fluorine atoms and the acetyl group.

Fluorine, although an electronegative atom, can act as an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. However, its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack compared to benzene. The acetyl group is a meta-director and a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

When considering the bromination of 2,4-difluoroacetophenone, the directing effects of the substituents must be analyzed in concert. The fluorine atoms at positions 2 and 4 will direct an incoming electrophile to the positions ortho and para to them. The acetyl group at position 1 will direct to the meta positions (3 and 5). The position most activated for electrophilic attack will be the one that is ortho or para to the fluorine atoms and not significantly deactivated by the acetyl group. Position 3 is ortho to the fluorine at position 2 and para to the fluorine at position 4, while also being meta to the deactivating acetyl group, making it a likely site for bromination. Theoretical analyses and experimental data on similar systems support the prediction of regioselectivity in such electrophilic aromatic brominations nih.govwku.edu.

Friedel-Crafts Acylation Variations (e.g., with acetyl chloride)

A key precursor for the synthesis of this compound is 2,4-difluoroacetophenone. This intermediate is commonly synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene. google.com This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.comsigmaaldrich.comorganic-chemistry.orgchemguide.co.ukkhanacademy.org

The reaction proceeds by the formation of an acylium ion electrophile, which then attacks the electron-rich 1,3-difluorobenzene ring. The acylation occurs preferentially at the position para to one fluorine atom and ortho to the other, leading to the desired 2,4-difluoroacetophenone. The reaction conditions, such as temperature and the molar ratios of reactants and catalyst, are optimized to maximize the yield of the monoacylated product. google.com

| Acylating Agent | Catalyst | Temperature Range | Key Considerations |

|---|---|---|---|

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | 10 to 82 °C | Stoichiometric amounts of catalyst are often required as it complexes with the product ketone. organic-chemistry.org |

| Acetic Anhydride | Aluminum Chloride (AlCl₃) | 10 to 82 °C | Requires slightly different stoichiometric considerations for the catalyst compared to acetyl chloride. google.com |

Bromination of Precursor Acetophenones

Once 2,4-difluoroacetophenone is obtained, the next step towards the target molecule is the introduction of a bromine atom onto the aromatic ring. This can be achieved through electrophilic aromatic bromination. The position of bromination is critical and is dictated by the directing effects of the existing fluorine and acetyl substituents.

It is important to distinguish between aromatic ring bromination and alpha-bromination. Alpha-bromination refers to the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). This reaction typically proceeds under different conditions than aromatic bromination. Common reagents for α-bromination of ketones include bromine (Br₂) in acidic or basic media, and N-Bromosuccinimide (NBS), often with a radical initiator or an acid catalyst. researchgate.netnih.govresearchgate.netmanac-inc.co.jpmasterorganicchemistry.com For instance, NBS catalyzed by p-toluenesulfonic acid under microwave irradiation has been shown to be an efficient method for the selective monobromination of the α-carbon of various acetophenones. researchgate.netresearchgate.net

For the synthesis of this compound, regioselective bromination on the aromatic ring is required. As discussed in section 2.1.1, the combined directing effects of the two fluorine atoms and the acetyl group on 2,4-difluoroacetophenone are expected to direct the incoming bromine electrophile to the C-3 position. This is because the C-3 position is activated by being ortho to the C-2 fluorine and para to the C-4 fluorine, while being meta to the deactivating acetyl group. The use of a suitable brominating agent, such as bromine in the presence of a Lewis acid or N-bromosuccinimide with an appropriate catalyst, would be employed to effect this transformation. The specific reaction conditions would need to be carefully controlled to favor aromatic substitution over alpha-bromination and to achieve high regioselectivity. nih.govresearchgate.net

Organometallic Coupling Reactions (e.g., Suzuki reaction for chalcone (B49325) derivatives)

Organometallic coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds and can be applied to the synthesis of substituted acetophenones and their derivatives. While not a direct route to this compound from a simpler precursor, these reactions are highly relevant for the further functionalization of this molecule or for building the substituted aromatic ring from smaller fragments.

The Suzuki reaction , for example, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org A relevant application would be the coupling of a suitably substituted boronic acid with a bromoacetophenone derivative. For instance, 4-bromoacetophenone has been successfully used in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to generate more complex biaryl ketones. ikm.org.myarkat-usa.org This methodology could be applied to this compound to introduce a variety of substituents at the 3-position.

Furthermore, substituted acetophenones are key starting materials for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through Claisen-Schmidt condensation. nih.govacs.orgeijppr.com These chalcones can then undergo further modifications, including those facilitated by Suzuki coupling, to produce a diverse array of compounds with potential biological activities. nih.gov

| Reaction | Key Reactants | Catalyst | Typical Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound and Organohalide | Palladium complex | Formation of biaryl compounds and functionalization of aryl halides. wikipedia.orglibretexts.org |

| Chalcone Synthesis (Claisen-Schmidt) | Substituted acetophenone (B1666503) and Benzaldehyde | Base or Acid | Synthesis of α,β-unsaturated ketones, which are precursors for various heterocyclic compounds. nih.govacs.orgeijppr.comresearchgate.net |

Advanced Synthetic Approaches to this compound

The synthesis of this compound, a halogenated acetophenone derivative, can be achieved through various methods, with the Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene serving as a primary route. libretexts.orgyoutube.com Advanced methodologies can significantly optimize this process.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. scirp.orgchemistryjournals.net In the context of the Friedel-Crafts acylation to produce this compound, microwave heating can accelerate the reaction between 1-bromo-2,4-difluorobenzene and an acylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride. scirp.orgresearchgate.net

Research on similar Friedel-Crafts acylations has demonstrated that microwave irradiation can lead to higher yields in minutes, compared to hours required for conventional heating methods. researchgate.net This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. While specific studies on the microwave-assisted synthesis of this compound are not prevalent in publicly available literature, the principles from related reactions suggest a significant potential for process optimization. For instance, the use of catalysts like zinc powder under microwave irradiation has been reported as a highly efficient, solvent-free method for Friedel-Crafts acylation of other aromatic compounds. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Friedel-Crafts Acylation (Representative Data)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Several minutes |

| Temperature | Varies (e.g., 60°C) | Varies (e.g., 100-150°C) |

| Yield | Moderate to Good | Good to Excellent |

| Solvent | Often requires a solvent | Can be performed solvent-free |

This table presents representative data based on general findings for microwave-assisted Friedel-Crafts acylation reactions, as specific data for this compound is not widely published.

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemicals, offering advantages in safety, scalability, and process control compared to traditional batch processing. organic-chemistry.org In a continuous flow setup for the synthesis of this compound, reactants would be continuously pumped through a heated reactor where the reaction occurs.

This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yield. organic-chemistry.org The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, which is crucial for managing the exothermic nature of Friedel-Crafts acylation. This enhanced control minimizes the formation of byproducts. Furthermore, the small reactor volumes at any given time reduce the risks associated with handling hazardous reagents on a large scale. While specific industrial-scale continuous flow processes for this compound are proprietary, the general application of this technology to Friedel-Crafts reactions has been demonstrated to be effective. organic-chemistry.org

Table 2: Comparison of Batch vs. Continuous Flow Production for Acylation Reactions (Illustrative)

| Feature | Batch Production | Continuous Flow Production |

| Scalability | Challenging | Straightforward |

| Heat Transfer | Limited | Highly Efficient |

| Safety | Higher risk with large volumes | Inherently safer |

| Process Control | Less precise | Precise control of parameters |

| Productivity | Lower | Higher throughput |

This table illustrates the general advantages of continuous flow processing for chemical synthesis.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The optimization of the synthesis of this compound can be guided by these principles.

Key metrics for evaluating the "greenness" of a reaction include Atom Economy, which measures the efficiency of incorporation of reactant atoms into the final product, and the E-Factor, which quantifies the amount of waste generated. Traditional Friedel-Crafts acylation often has a poor atom economy and a high E-Factor due to the use of stoichiometric amounts of Lewis acid catalysts that are hydrolyzed during workup, generating significant waste.

Optimization strategies in line with green chemistry principles include:

Catalysis: Replacing stoichiometric Lewis acids with catalytic amounts of more environmentally benign or recyclable catalysts, such as certain metal oxides or zeolites. researchgate.net

Solvent Selection: Using greener solvents or, ideally, performing the reaction under solvent-free conditions. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Table 3: Green Chemistry Metrics for Traditional vs. Optimized Synthesis (Theoretical)

| Metric | Traditional Friedel-Crafts Acylation | Optimized Green Synthesis |

| Atom Economy | Low | High |

| E-Factor (Waste/Product) | High | Low |

| Catalyst | Stoichiometric, non-recyclable | Catalytic, recyclable |

| Solvent | Halogenated solvents | Greener solvent or solvent-free |

This table provides a theoretical comparison based on the principles of green chemistry.

Purification and Isolation Techniques for Halogenated Ethanones

The purification and isolation of the final product are critical steps to ensure high purity. For halogenated ethanones like this compound, which are typically solids at room temperature, several techniques are employed.

Recrystallization is a common technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For a compound like this compound, an ideal recrystallization solvent would dissolve the compound well at an elevated temperature but poorly at room or lower temperatures. Common solvents for such moderately polar compounds include ethanol, isopropanol, or solvent pairs like ethyl acetate/hexane.

Silica gel chromatography is a versatile method for purifying a wide range of organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (silica gel). A solvent system (eluent) is chosen to move the components down the column at different rates. For a moderately polar compound like a halogenated acetophenone, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would typically be used as the eluent. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

Table 4: Common Purification Methods for Halogenated Aromatic Ketones

| Method | Stationary Phase/Solvent | Principle of Separation |

| Recrystallization | Single solvent (e.g., Ethanol) or solvent pair (e.g., Ethyl Acetate/Hexane) | Differential solubility |

| Silica Gel Chromatography | Silica Gel; Eluent: Hexane/Ethyl Acetate mixture | Differential adsorption |

This table summarizes standard purification techniques applicable to the target compound.

Gravimetric analysis is a quantitative method based on the measurement of mass. libretexts.org To determine the yield of a reaction gravimetrically, the product must be converted into a stable, pure solid of known composition that can be easily isolated and weighed.

For a ketone like this compound, this could theoretically be achieved by converting it to an insoluble derivative, such as a 2,4-dinitrophenylhydrazone. The ketone would be reacted with 2,4-dinitrophenylhydrazine, leading to the precipitation of the corresponding hydrazone. This precipitate would then be carefully filtered, washed, dried to a constant weight, and weighed. From the mass of the pure derivative, the mass of the original ketone produced can be calculated using stoichiometry, thus allowing for the determination of the reaction yield. libretexts.org While accurate, this classical method is less common in modern synthetic labs for simple yield determination compared to spectroscopic and chromatographic techniques.

Table 5: Hypothetical Gravimetric Analysis for Yield Calculation

| Step | Measurement/Value |

| Mass of 1-bromo-2,4-difluorobenzene (starting material) | mstart |

| Molecular Weight of this compound | MWproduct |

| Molecular Weight of the 2,4-dinitrophenylhydrazone derivative | MWderivative |

| Mass of dried precipitate (derivative) | mprecipitate |

| Calculated mass of product | (mprecipitate / MWderivative) * MWproduct |

| Theoretical Yield | Calculated from mstart |

| Percent Yield | (Calculated mass of product / Theoretical Yield) * 100% |

This table outlines the steps and calculations for determining reaction yield via a hypothetical gravimetric analysis.

Scalability and Economic Considerations in Manufacturing

The journey from a laboratory procedure to a robust industrial process for this compound requires a thorough evaluation of scalability and economic drivers. Key factors that come into play include the availability and cost of raw materials, the efficiency and safety of the chosen synthetic route, capital investment for equipment, and operational costs such as labor, energy, and waste disposal.

Synthetic Route Selection and Raw Material Costs

The primary cost driver in the manufacturing of this compound is the selection of the starting materials. Two principal synthetic pathways are generally considered for such compounds:

Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent, prepared from a suitable brominated difluorobenzene derivative, with an acetylating agent. For instance, a process analogous to the synthesis of similar fluorinated ketones could be employed, starting from a readily available di- or tri-substituted benzene. The handling of highly reactive Grignard reagents on a large scale necessitates specialized equipment and stringent safety protocols to manage the exothermic nature of the reaction, which can increase capital and operational expenditures. However, Grignard reactions are known for their high efficiency and ability to form carbon-carbon bonds, which can lead to higher yields and potentially offset the initial investment.

The following table provides a comparative overview of the potential starting materials and their implications for the manufacturing process:

| Starting Material | Synthetic Route | Potential Advantages | Potential Challenges |

| 1-Bromo-2,4-difluorobenzene | Friedel-Crafts Acylation | Potentially simpler work-up; well-understood reaction. | Catalyst cost and waste; potential for isomer formation. |

| Substituted Bromodifluorobenzene | Grignard Reaction | High reactivity and yield; versatility. | Handling of reactive reagents; stringent safety requirements. |

Process Optimization and Scalability Challenges

Scaling up the synthesis of this compound from the lab to a pilot plant and eventually to full-scale production involves addressing several key challenges:

Heat Management: Both Friedel-Crafts acylation and Grignard reactions are often exothermic. Efficient heat removal is crucial to prevent runaway reactions and ensure product quality and safety. The design of the reactor, including cooling systems and agitation, is a critical factor in successful scale-up.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions involving solids like magnesium in Grignard synthesis, becomes more challenging on a larger scale. Inadequate mass transfer can lead to lower yields and the formation of byproducts.

Purification: The isolation and purification of the final product to the required specifications can be a significant cost contributor. The choice of purification method, such as distillation or crystallization, will depend on the physical properties of this compound and the impurity profile of the crude product. Optimizing the reaction to minimize byproduct formation can significantly reduce purification costs.

Safety and Environmental Considerations: The use of flammable solvents, corrosive reagents, and the generation of hazardous waste are major concerns in chemical manufacturing. A thorough process hazard analysis is essential to ensure safe operation. The development of greener synthetic routes with less hazardous reagents and reduced waste generation is becoming increasingly important from both a regulatory and economic perspective.

Economic Analysis and Cost-Effectiveness

A comprehensive economic analysis for the manufacturing of this compound would need to consider the following factors:

Fixed Costs: These include the capital investment for the manufacturing plant, equipment, and infrastructure.

Variable Costs: These are directly related to the production volume and include the cost of raw materials, solvents, catalysts, energy, and labor.

Waste Treatment and Disposal Costs: The cost associated with managing and disposing of waste streams generated during the process.

Yield and Throughput: Higher yields and a greater production rate will lead to a lower cost per unit of product.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 2,4 Difluorophenyl Ethanone

Fundamental Reaction Pathways of Substituted Aryl Ketones

The reactivity of 1-(3-Bromo-2,4-difluorophenyl)ethanone is largely dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens of the acetyl group. These features allow it to participate in a variety of classic ketone reactions.

Nucleophilic Addition Reactions

Aldehydes and ketones are characterized by their susceptibility to nucleophilic addition reactions, a consequence of the polarized carbonyl group (C=O). ncert.nic.insavemyexams.com A nucleophile attacks the electrophilic carbon atom of the carbonyl group. ncert.nic.in In this process, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate which is then protonated to form the final product. ncert.nic.inlibretexts.org

The reactivity of the carbonyl group is influenced by both steric and electronic factors. ncert.nic.in Ketones are generally less reactive than aldehydes because the two alkyl or aryl substituents are bulkier than the single substituent and hydrogen atom of an aldehyde, hindering the approach of the nucleophile. ncert.nic.in Electronically, the two substituents in a ketone also reduce the electrophilicity of the carbonyl carbon more effectively than in an aldehyde. ncert.nic.in

In the case of aryl ketones like this compound, the polarity of the carbonyl group is reduced due to resonance with the aromatic ring, which tends to decrease its reactivity towards nucleophiles compared to aliphatic ketones. ncert.nic.in However, the presence of strong electron-withdrawing groups on the phenyl ring, such as the two fluorine atoms in this compound, counteracts this effect by increasing the electrophilicity of the carbonyl carbon.

A common example of this reaction type is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN), a reaction that is typically catalyzed by a base. ncert.nic.in

General Mechanism of Nucleophilic Addition

| Step | Description |

|---|---|

| 1 | The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom. |

| 2 | A tetrahedral alkoxide intermediate is formed. |

| 3 | The alkoxide is protonated by a proton source (e.g., H₂O or acid) to yield the alcohol product. |

Condensation Reactions (e.g., Claisen-Schmidt condensation)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where a ketone possessing an α-hydrogen reacts with an aromatic aldehyde that lacks α-hydrogens. numberanalytics.comwikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide. wikipedia.org Because the aldehyde cannot enolize, it exclusively acts as the electrophile, preventing self-condensation and leading to a specific cross-condensation product. numberanalytics.comjove.com

For this compound, the methyl hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (like benzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone, often known as a chalcone (B49325). numberanalytics.comjove.com

The general mechanism involves:

Enolate Formation: A base removes an α-hydrogen from the ketone to form a resonance-stabilized enolate. jove.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (aldol adduct).

Dehydration: The aldol adduct is easily dehydrated (often spontaneously or with gentle heating) to yield the final α,β-unsaturated ketone product, driven by the formation of an extended conjugated system. jove.com

Substitution Reactions (e.g., with primary amines)

The carbonyl group of this compound can react with primary amines in a nucleophilic addition-elimination reaction to form imines (also known as Schiff bases). This reaction is typically catalyzed by a weak acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine nucleophile. ncert.nic.in The resulting carbinolamine intermediate then eliminates a molecule of water to form the C=N double bond of the imine.

Furthermore, studies on the closely related compound 3-bromo-4-fluoro-acetophenone have shown that reactions with amines can also occur at the halogen-substituted positions, particularly through palladium catalysis. researchgate.net In such cases, a competition exists between nucleophilic attack at the carbonyl group, nucleophilic aromatic substitution at the fluorine-bearing carbon, and palladium-catalyzed amination at the bromine-bearing carbon. Research indicates that under specific palladium-catalyzed conditions, amination at the bromine position can be the predominant reaction pathway. researchgate.net This highlights the compound's potential in synthesizing more complex nitrogen-containing heterocycles, such as quinazolinones, through multi-step sequences involving both carbonyl and aryl halide reactivity. organic-chemistry.org

Reactivity Profile of the Bromine Substituent

The bromine atom on the aromatic ring is a key functional group, enabling a range of substitution and coupling reactions that are central to modern organic synthesis.

Nucleophilic Displacement Reactions of Aromatic Bromides

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.commasterorganicchemistry.com

In this compound, the bromine atom at C3 is the leaving group. The ring is strongly activated for SNAr by:

An acetyl group (-COCH₃) at the ortho position (C1 relative to the bromine's point of attachment).

A fluorine atom at the para position (C4).

An additional fluorine atom at the ortho position (C2).

These EWGs effectively stabilize the negatively charged intermediate formed during the reaction. The accepted mechanism is a two-step addition-elimination process: youtube.comyoutube.com

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is the initial nucleophilic attack. youtube.com Consequently, the reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, outweighing its poor leaving group ability. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., for related compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these transformations due to their favorable balance of reactivity and stability. mdpi.com The general reactivity trend for aryl halides in these reactions is I > Br > Cl. mdpi.com

For a compound like this compound, the bromine atom can be selectively targeted for coupling over the more stable C-F bonds. researchgate.net The fundamental catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: mdpi.com

Oxidative Addition: The aryl bromide reacts with a Pd(0) catalyst to form a Pd(II) intermediate.

Transmetallation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new bond and regenerating the Pd(0) catalyst.

This methodology allows the bromine atom to be replaced by a wide variety of substituents, as shown in the table below.

Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents Example | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | nih.gov |

| Heck Coupling | Alkenes | C-C | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | mdpi.com |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | acs.org |

| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | researchgate.net |

| Etherification | Alcohols/Phenols | C-O | Pd(dba)₂, Ligand, Base | rsc.org |

Influence of Fluorine Substituents on Reactivity

The fluorine atoms at positions 2 and 4 of the phenyl ring play a pivotal role in modulating the reactivity of this compound. Their high electronegativity leads to strong electron-withdrawing effects, which have profound implications for the molecule's chemical behavior.

Electron-Withdrawing Effects of Fluorine on the Aromatic Ring

Fluorine is the most electronegative element, and its presence on an aromatic ring significantly reduces the electron density of the ring through a strong negative inductive effect (-I effect). In this compound, the two fluorine atoms at the ortho and para positions to the acetyl group synergistically withdraw electron density from the benzene (B151609) ring. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgrsc.orgnih.gov The fluorine atoms, particularly the one at the para position (C-4), can act as leaving groups when the ring is attacked by a strong nucleophile. The acetyl group, being an electron-withdrawing group, further activates the ring towards nucleophilic attack, especially at the ortho and para positions.

The electron-withdrawing nature of the fluorine substituents also influences the acidity of the benzylic protons of the acetyl group. By stabilizing the corresponding enolate anion through inductive effects, the fluorine atoms can facilitate reactions that proceed via an enolate intermediate.

Regioselectivity and Stereoselectivity in Reactions

The substitution pattern of the aromatic ring in this compound introduces regiochemical considerations in its reactions. In nucleophilic aromatic substitution reactions, the position of attack is directed by the electron-withdrawing groups. The strongest activation is typically at the positions ortho and para to the activating groups. In this molecule, the acetyl group and the fluorine atoms work in concert to activate the ring for nucleophilic attack.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, regioselectivity is a key issue. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.com The relative reactivity of the C-Br and C-F bonds needs to be considered. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, meaning that reactions will preferentially occur at the bromine-substituted carbon (C-3). ptfarm.pl This allows for selective functionalization at this position while leaving the fluorine atoms intact.

Stereoselectivity in reactions involving the acetyl group, for instance, in reductions to form the corresponding alcohol, can be influenced by the steric and electronic environment created by the ortho-substituents. The fluorine atom at the C-2 position can exert steric hindrance and electronic effects that may direct the approach of a reducing agent, potentially leading to a degree of stereoselectivity in the formation of the chiral alcohol.

Reaction Kinetics and Thermodynamics

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters. These parameters are, in turn, influenced by factors such as the electronic nature of the substituents and the solvent system used.

Activation Energy Studies

For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged Meisenheimer intermediate, which is formed during the reaction. libretexts.org This stabilization of the intermediate is reflected in a lower activation energy for the reaction, thus increasing the reaction rate compared to a non-fluorinated analogue.

In electrophilic aromatic substitution, the opposite effect is expected. The deactivation of the ring by the fluorine atoms would increase the activation energy for the formation of the positively charged Wheland intermediate, making such reactions slower and requiring harsher conditions.

Computational studies on related fluorinated aromatic compounds can provide estimates for activation barriers in various reactions. researchgate.net For instance, density functional theory (DFT) calculations are a powerful tool for modeling reaction pathways and determining the energies of transition states and intermediates. researchgate.netnih.gov

Table 1: Predicted Relative Activation Energies for Reactions of Substituted Acetophenones

| Reaction Type | Substituent Effects | Predicted Relative Activation Energy |

| Nucleophilic Aromatic Substitution | Strong electron-withdrawing groups (e.g., -F, -NO2) | Lower |

| Electrophilic Aromatic Substitution | Strong electron-withdrawing groups (e.g., -F, -NO2) | Higher |

| Nucleophilic attack at carbonyl | Electron-withdrawing groups on the ring | Lower |

This table is based on general principles of physical organic chemistry and not on specific experimental data for this compound.

Spectroscopic and Structural Elucidation of 1 3 Bromo 2,4 Difluorophenyl Ethanone

Advanced Spectroscopic Characterization Techniques

The elucidation of the chemical structure of 1-(3-Bromo-2,4-difluorophenyl)ethanone relies on sophisticated analytical methods. NMR spectroscopy provides profound insight into the carbon-hydrogen framework and the influence of the fluorine and bromine atoms on the local electronic environment, while mass spectrometry offers definitive information on the compound's molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, chemists can map out the connectivity and spatial relationships of atoms within a molecule. For fluorinated compounds like this compound, NMR also reveals crucial information about carbon-fluorine and proton-fluorine spin-spin couplings.

Proton (¹H) NMR Analysis

For a comprehensive analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the methyl protons (-CH₃) and the two aromatic protons. The methyl protons would likely appear as a singlet, deshielded by the adjacent carbonyl group. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine nuclei (H-F coupling). The precise chemical shifts and coupling constants are critical for confirming the substitution pattern on the phenyl ring.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₃ | ~2.6 | Singlet (or doublet due to long-range C-F coupling) | N/A |

| H-5 | ~7.0-7.5 | Doublet of doublets of doublets (ddd) | J(H-H), J(H-F) |

| H-6 | ~7.5-8.0 | Triplet of doublets (td) or Multiplet (m) | J(H-H), J(H-F) |

| Note: This table is predictive. Actual experimental data is required for definitive assignments. |

Carbon-13 (¹³C) NMR Analysis

Specific experimental ¹³C NMR spectral data for this compound is not publicly documented.

A typical ¹³C NMR spectrum would display signals for the methyl carbon, the carbonyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative fluorine and bromine substituents. Furthermore, the signals for the carbons bonded to or in proximity to the fluorine atoms would appear as doublets or triplets due to C-F spin-spin coupling, providing invaluable structural information.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| -CH₃ | ~30 | Quartet (q) | N/A |

| C=O | ~190-200 | Singlet (s) or Triplet (t) | J(C-F) |

| Aromatic C-Br | ~110-120 | Doublet (d) | J(C-F) |

| Aromatic C-F | ~150-165 | Doublet (d) | ¹J(C-F) |

| Other Aromatic C | ~115-135 | Doublet (d) or Singlet (s) | J(C-F) |

| Note: This table is predictive. Actual experimental data is required for definitive assignments. |

Through-Space Spin-Spin Couplings in Fluorinated Systems

In sterically crowded molecules, NMR coupling can occur directly through space rather than through the covalent bond framework. This phenomenon, known as through-space spin-spin coupling, is particularly significant when a fluorine atom is involved due to its lone pair electrons. The magnitude of this coupling is highly sensitive to the spatial distance between the interacting nuclei.

For this compound, the proximity of the fluorine atom at the C-2 position to the acetyl group could potentially lead to through-space coupling between the fluorine nucleus and the protons or carbon of the methyl group. Observing such a coupling (e.g., a ⁵J(H-F) or ⁴J(C-F)) would provide strong evidence for the preferred conformation of the acetyl group relative to the phenyl ring. Studies on other 2'-fluoro-substituted acetophenone (B1666503) derivatives have demonstrated that through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings are valuable for confirming conformational preferences in solution acs.org. The interaction often occurs when the internuclear distance is less than the sum of their van der Waals radii acs.org.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

While specific experimental GC-MS fragmentation data for this compound is not available in published literature, a predicted mass spectrum can be informative. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Common fragmentation pathways for acetophenones include the cleavage of the bond between the carbonyl carbon and the methyl group (alpha-cleavage), leading to the formation of an acylium ion.

Predicted Fragmentation:

Molecular Ion (M⁺): m/z 234 and 236

Loss of methyl radical (•CH₃): [M-15]⁺ leading to the [C₇H₂BrF₂O]⁺ acylium ion at m/z 219 and 221.

Loss of acetyl group (•COCH₃): [M-43]⁺ leading to the [C₆H₂BrF₂]⁺ ion at m/z 191 and 193.

Analysis using GC-MS would provide a retention time for the compound, aiding in its identification within a mixture, and a mass spectrum to confirm its molecular weight and structural features based on the observed fragments.

Fragmentation Pathways of Substituted Ethanones

The mass spectrometry analysis of substituted ethanones, including this compound, is characterized by distinct fragmentation pathways that provide crucial information for its structural identification. The primary fragmentation processes for aromatic ketones are alpha (α)-cleavage and McLafferty rearrangements. libretexts.org For this compound, α-cleavage is the predominant pathway due to the absence of a γ-hydrogen necessary for the McLafferty rearrangement. libretexts.org

Upon electron ionization, the molecule loses a non-bonding electron from the carbonyl oxygen to form a molecular ion ([M]•+). The most common fragmentation event is the α-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion. libretexts.org Another significant cleavage occurs at the bond between the carbonyl carbon and the aromatic ring.

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a characteristic α-cleavage reaction for ethanones, resulting in the formation of the 3-bromo-2,4-difluorobenzoyl cation.

Formation of the acetyl cation (CH₃CO⁺): This pathway involves the cleavage of the bond between the carbonyl carbon and the phenyl ring, yielding a fragment with a mass-to-charge ratio (m/z) of 43. libretexts.org

Loss of a bromine atom (•Br): Halogenated aromatic compounds can undergo the loss of the halogen radical, which can help in confirming the presence of bromine in the structure.

These fragmentation patterns are essential for the rapid screening and structural confirmation of substituted ethanones and their analogues in various analytical applications. nih.govmdpi.comresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Pathway |

|---|---|---|---|

| [C₇H₂BrF₂O]⁺ | 3-Bromo-2,4-difluorobenzoyl cation | 219/221 | α-cleavage (Loss of •CH₃) |

| [C₂H₃O]⁺ | Acetyl cation | 43 | α-cleavage (Loss of •C₆H₂BrF₂) |

Infrared (IR) and Raman Spectroscopy

Carbonyl (C=O) Stretching: A strong absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, which is characteristic of aryl ketones. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to aliphatic ketones.

Aromatic C=C Stretching: The phenyl ring exhibits characteristic C=C stretching vibrations in the region of 1400-1600 cm⁻¹. Multiple bands are often observed due to the complex substitution pattern.

C-F Stretching: The presence of two fluorine atoms on the aromatic ring gives rise to strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at a lower frequency, generally in the 500-650 cm⁻¹ range.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic ring are observed above 3000 cm⁻¹.

Methyl Group Vibrations: The acetyl methyl group will show symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1360 cm⁻¹ and 1450 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| C-Br | Stretching | 500 - 650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from π→π* and n→π* transitions associated with the substituted benzoyl chromophore.

π→π Transitions:* These are typically intense absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the conjugated carbonyl group. These transitions are expected to produce strong bands, often observed between 200 and 300 nm.

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus result in a much weaker absorption band, typically appearing at a longer wavelength (above 300 nm) compared to the π→π* transitions.

The substitution of the phenyl ring with bromine and fluorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted acetophenone, due to their electronic effects on the chromophore.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound is determined by the interplay of intramolecular steric effects and intermolecular packing forces. A key conformational feature is the orientation of the acetyl group relative to the plane of the difluorobromophenyl ring. Due to the steric hindrance imposed by the ortho-fluorine substituent, the acetyl group is expected to be nearly coplanar with the phenyl ring to maximize π-conjugation. Two primary planar conformations are possible: s-trans (where the methyl group is oriented away from the ortho-fluorine) and s-cis (where the methyl group is oriented towards the ortho-fluorine). Theoretical studies and experimental data on related 2'-fluoroacetophenones strongly suggest a preference for the s-trans conformation to minimize steric repulsion. acs.org

Intermolecular Interactions (e.g., C-H...O hydrogen bonds)

Potential interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methyl C-H donors and the carbonyl oxygen acceptor of an adjacent molecule, linking molecules into chains or sheets.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic sites like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring could facilitate offset π-π stacking interactions with adjacent rings.

Dipole-Dipole Interactions: The polar C=O, C-F, and C-Br bonds contribute to a significant molecular dipole moment, leading to dipole-dipole interactions that influence crystal packing.

Table 3: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | C-H (aromatic, methyl) | O (carbonyl) |

| Halogen Bond | C-Br | O (carbonyl) |

Conformational Preferences in Solution

In solution, the conformational dynamics of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Similar to the solid state, the molecule is expected to exhibit a strong preference for a planar conformation where the acetyl group is coplanar with the aromatic ring to maintain conjugation.

Studies on analogous 2'-fluoro-substituted acetophenone derivatives have shown that they exist almost exclusively in the s-trans conformation in solution. acs.org This preference is driven by the minimization of steric strain between the acetyl's methyl group and the ortho-fluorine substituent. The polarity of the solvent can influence the conformational equilibrium, but for sterically hindered systems like this, the s-trans conformer is expected to be overwhelmingly dominant across a range of solvents. acs.org This conformational locking can be confirmed by observing through-space spin-spin couplings between the methyl protons and the ortho-fluorine nucleus in the ¹H and ¹⁹F NMR spectra. acs.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-2′-fluoroacetophenone |

| 2′-fluorobenzonitrile |

| 3′-fluoroacetophenone |

| 2′-fluorophenylacetone |

| 2′-fluorophenylethanol |

| 1-(2,4-Difluorophenyl)ethanone |

| 2-pentanone |

| 2-pentanol |

| 1-hexanol |

| 3-pentanol |

| 3-aminoheptane |

| octanal |

| 4-heptanone |

| 1-(3-fluorophenyl)ethanone |

| 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one |

| 2-(Ethylamino)-2-(m-tolyl)cyclohexan-1-one |

| 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

| 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile |

| 2-[3,5-di(thien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile |

| 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone |

| (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| 2,4-dichloroacetophenone |

| 3,4,5-trimethoxybenzaldehyde |

| 1,3-difluoropropane |

| anti-2,4-difluoropentane |

| syn-2,4-difluoropentane |

| anti-3,5-difluoroheptane |

| syn-3,5-difluoroheptane |

| 2,3,4-trideoxy-2,4-difluoroallitol |

| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 2-(5-((2,4-dichlorophenyl)diazenyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid |

| 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole |

| 2-(2, 4-difluorophenyl)-1, 3-bis (1, 2, 4-triazol-1-yl) propan-2-ol |

| Raltegravir |

| Zibotentan |

Computational Chemistry and Theoretical Studies of 1 3 Bromo 2,4 Difluorophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. These methods are used to determine the optimized geometry, vibrational modes, and electronic behavior of molecules like 1-(3-Bromo-2,4-difluorophenyl)ethanone.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between computational cost and accuracy, making it a cornerstone for the theoretical study of organic molecules. In studies of related halogenated compounds, the B3LYP hybrid functional is commonly employed for its robust performance. nih.govkfupm.edu.sa

The first step in most computational analyses is geometry optimization. This process systematically alters the molecule's geometry to find the conformation with the lowest potential energy, known as the local energy minimum. The result is a stable, three-dimensional structure from which key structural parameters can be extracted.

For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the atoms. For instance, the calculations would define the C-C, C-H, C=O, C-Br, and C-F bond lengths, as well as the angles of the phenyl ring and the acetyl group. The orientation of the acetyl group relative to the phenyl ring is a critical parameter determined during optimization. In computational studies of similar molecules, the resulting geometric parameters are often compared with experimental data from X-ray diffraction (XRD) where available to validate the chosen theoretical model. nih.govkfupm.edu.sa

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies; the presence of any imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

Second, this analysis predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of its fundamental vibrational modes. These modes correspond to specific atomic motions, such as stretching, bending, and rocking of bonds. For this compound, this would include characteristic vibrations like the C=O stretch of the ketone, C-H stretching and bending modes, C-F and C-Br stretching modes, and various vibrations of the aromatic ring. Theoretical frequencies are often scaled by an empirical factor to better match experimental spectra, correcting for anharmonicity and limitations in the theoretical method. nih.govkfupm.edu.sa

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step that balances computational expense with desired accuracy.

For organic molecules containing halogens, Pople-style basis sets are frequently used. A common choice is the 6-31G(d,p) basis set, which provides a good starting point. For higher accuracy, larger basis sets like 6-311++G(d,p) are employed. nih.govkfupm.edu.sanih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for polar bonds like C=O and C-F. Diffuse functions (++), which are crucial for describing anions and weak interactions, are also added for more refined calculations. nih.gov Validation of the chosen basis set is typically achieved by comparing calculated results, such as geometric parameters or vibrational spectra, with known experimental data for the same or closely related molecules. nih.govkfupm.edu.sa

Density Functional Theory (DFT) Methods

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational methods provide deep insights into the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. nih.gov It focuses on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a crucial descriptor of molecular reactivity and stability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for nucleophilic and electrophilic attack and providing a quantitative measure of its expected chemical reactivity.

Below is an example of how HOMO-LUMO data is typically presented. The values are for a related pyrazoline derivative and are illustrative of the type of data generated in such a study. nih.govkfupm.edu.sa

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-311++G(d,p) | -8.91 | 0.87 | 9.78 |

| B3LYP/6-311++G(d,p) | -6.69 | -1.89 | 4.80 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be instrumental in understanding the charge distribution of this compound. This analysis visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, it would be anticipated that the oxygen atom of the carbonyl group would exhibit a region of negative potential, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions would likely be located around the hydrogen atoms of the methyl group and the phenyl ring, as well as potentially near the bromine atom, indicating sites for nucleophilic interaction. An MEP analysis would provide quantitative values for the potential minima and maxima, offering insights into the molecule's reactivity and intermolecular interactions.

Fukui Functions for Reactivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the change in electron density at a given point in the molecule upon the addition or removal of an electron, one can identify the atoms most susceptible to these different types of reactions. For this compound, it would be expected that the carbonyl carbon would be a primary site for nucleophilic attack, while the oxygen and potentially the carbon atoms of the phenyl ring would be sites for electrophilic attack. A detailed Fukui function analysis would provide numerical values to rank the reactivity of each atom in the molecule, offering a more nuanced understanding than what can be gleaned from simple resonance structures.

Solvent Effects on Electronic and Conformational Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies on this compound would ideally investigate these solvent effects. Using implicit or explicit solvent models, it would be possible to analyze how the molecule's conformational preferences, electronic structure, and reactivity are altered in different solvents. For example, the polarity of the solvent could affect the rotational barrier of the acetyl group and influence the stability of different conformers. Furthermore, solvent interactions can impact the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, computational studies could explore various reactions, such as its synthesis or its participation in further chemical transformations. For instance, a study could model the mechanism of a nucleophilic addition to the carbonyl group, detailing the geometry of the transition state and the energy profile of the reaction pathway. Such studies provide fundamental insights into the reactivity of the compound and can guide the design of new synthetic routes.

Non-Linear Optical (NLO) Properties

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule, such as its hyperpolarizability. For this compound, a computational NLO study would involve calculating the molecule's response to a strong electric field. The presence of the electron-withdrawing bromine and fluorine atoms, combined with the acetyl group on the phenyl ring, could potentially lead to interesting NLO characteristics. A theoretical investigation would provide quantitative predictions of these properties, assessing the potential of this compound for NLO applications.

Applications and Advanced Research Directions for 1 3 Bromo 2,4 Difluorophenyl Ethanone

Role as a Precursor in Complex Molecule Synthesis

The chemical architecture of 1-(3-Bromo-2,4-difluorophenyl)ethanone, characterized by a bromo and two fluoro substituents on the phenyl ring attached to an ethanone (B97240) group, makes it a versatile starting material in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the ketone moiety can be readily transformed into various functional groups, and the fluorine atoms can significantly influence the electronic properties and metabolic stability of the final products.

Building Block for Pharmaceutical Intermediates

This compound is recognized as a key pharmaceutical and chemical intermediate. chemfish.com Its structure is a valuable scaffold for constructing more complex molecules intended for therapeutic use. Halogenated aromatic ketones are fundamental in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs). The specific arrangement of the bromo and difluoro groups on the phenyl ring can be a crucial element in the design of new drugs, influencing factors such as binding affinity to biological targets and pharmacokinetic properties.

For instance, related halogenated phenyl derivatives are pivotal in creating drugs that target a wide array of conditions. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds, highlights the utility of such bromo-fluoro-phenyl structures in building complex heterocyclic systems with pharmaceutical potential. researchgate.net The presence of the acetyl group in this compound offers a direct chemical handle for elaboration into more complex side chains or for participating in cyclization reactions to form the core of a drug molecule.

Synthesis of Heterocyclic Compounds (e.g., imidazopyridines, oxadiazoles)

The reactivity of this compound makes it a suitable precursor for a variety of heterocyclic compounds, which are a cornerstone of modern drug discovery.

Imidazopyridines: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds found in numerous pharmaceuticals. nih.govnih.govresearchgate.net A common and powerful method for their synthesis is the reaction between a 2-aminopyridine (B139424) and an α-haloketone. While this compound is an acetophenone (B1666503), it can be readily converted into its α-bromo derivative, 2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanone, which serves as the requisite α-haloketone. This derivative can then undergo condensation with a 2-aminopyridine to form a C3-acylated imidazo[1,2-a]pyridine (B132010) scaffold, incorporating the 3-bromo-2,4-difluorophenyl moiety. This moiety is of particular interest as the halogen atoms can be used for further functionalization, for example, through Suzuki coupling reactions to introduce diverse aryl groups. nih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another privileged structure in medicinal chemistry, known to be a part of compounds with a wide spectrum of biological activities. nih.govresearchgate.netsphinxsai.comresearchgate.net A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net this compound can serve as a starting point for these syntheses. The ethanone can be converted into the corresponding acylhydrazide, which is a key intermediate that can then be reacted with various reagents like carboxylic acids or carbon disulfide to construct the oxadiazole ring. researchgate.net This provides a pathway to novel oxadiazole derivatives bearing the 3-bromo-2,4-difluorophenyl substituent, which may exhibit unique pharmacological profiles.

| Heterocyclic System | General Precursors | Role of this compound |

| Imidazopyridines | 2-Aminopyridines, α-Haloketones | Can be converted to an α-haloketone for condensation reactions. |

| 1,3,4-Oxadiazoles | Acylhydrazides, Carboxylic Acids, Acylhydrazones | Can be converted to an acylhydrazide intermediate for cyclization. |

Derivatives for Agrochemical Development

The development of new agrochemicals, such as fungicides and herbicides, often relies on halogenated aromatic compounds. The presence of fluorine atoms, in particular, is known to enhance the efficacy and metabolic stability of active ingredients. Halogenated acetophenones and their derivatives are explored for their potential as pesticides. google.com For instance, certain trifluoro-ethanone derivatives are critical intermediates for isoxazoline-substituted benzamides used as pesticides. google.com

Derivatives of this compound are therefore of interest in agrochemical research. The compound's polysubstituted phenyl ring is a feature found in many modern agrochemicals. justia.com Research into related fluoralkenyl compounds has shown that specific substitutions on heterocyclic rings can lead to significantly higher activity against undesired microorganisms like fungal pathogens. google.com The synthesis of derivatives from this compound could lead to new candidates for fungicides, herbicides, or insecticides, leveraging the known bioactivity associated with its halogenated structural motifs.

Biological Activity and Pharmacological Potential

The inherent chemical properties of the halogenated acetophenone structure suggest potential for direct biological activity, a field of active research for this class of compounds.

Antimicrobial Properties of Halogenated Acetophenones

Acetophenones, particularly those with halogen substituents on the aromatic ring, have demonstrated notable antimicrobial and antibacterial activity. The electronic effects and lipophilicity conferred by halogen atoms can enhance the ability of these molecules to disrupt bacterial cell membranes or inhibit essential enzymes.

Research has shown that various substituted acetophenones exhibit a range of inhibitory effects against both Gram-positive and Gram-negative bacteria. A study evaluating twenty different acetophenone derivatives found that compounds with specific substitutions, including bromo and nitro groups, were among the most active. This suggests that the 3-bromo substitution present in this compound is a favorable feature for antibacterial potential.

| Acetophenone Derivative | Test Organism | Activity Level |

| 3-Bromo-acetophenone | Bacillus subtilis | Active |

| 3-Nitro-acetophenone | Staphylococcus aureus | Active |

| 4-Nitro-acetophenone | Proteus vulgaris | Active |

| 2-Hydroxy-acetophenone | Enterobacter aerogenes | Active |

This table presents a summary of findings on the antibacterial activity of various acetophenone derivatives against selected microorganisms.

Furthermore, synthetic acetophenone hybrids containing a 1,2,3-triazole ring have been evaluated for their ability to inhibit the growth of marine biofilm-forming bacteria, indicating the versatility of the acetophenone core in developing agents against microbial communities. nih.gov

Antifungal Activity

The investigation of acetophenone derivatives has also extended to their potential as antifungal agents. nih.gov This is particularly relevant in the context of both human health and agriculture, where fungal pathogens pose significant challenges.

Studies have evaluated the in-vitro antifungal activities of synthesized acetophenone derivatives against a panel of phytopathogenic fungi. nih.gov Several derivatives showed potent effects, with some exhibiting greater efficacy than the commercial fungicide hymexazol. nih.gov In one study, a specific acetophenone derivative, compound 3b, was identified as the most active in its series, with IC50 values ranging from 10-19 μg/mL, marking it as a potential lead structure for developing new fungicides. nih.gov The structural features of this compound, with its multiple halogen substitutions, align with characteristics often sought in the development of potent antifungal compounds. Additionally, research into related heterocyclic structures derived from such precursors, like oxadiazoles, has also shown promising antifungal activity. nih.gov

Enzyme Interaction and Inhibition Studies

While specific studies detailing the direct interaction and inhibition of enzymes by this compound are not extensively documented in current literature, its structural class—substituted acetophenones—is well-recognized in enzymology. Ketones of this nature are primarily studied as substrates for oxidoreductases, particularly ketoreductases (KREDs), which catalyze their conversion to chiral alcohols. google.com The field of biocatalysis increasingly employs enzymes for the transformation of keto substrates into valuable chiral products, sometimes using whole cells that express the desired enzyme. google.com

Research into related bromo-substituted compounds has shown significant enzyme inhibition. For instance, 3-bromoacivicin, although structurally different, is a potent inhibitor of CTP synthetase, an enzyme considered a potential drug target in African trypanosomes. nih.gov This highlights the potential for bromine-containing molecules to engage in specific and potent enzyme interactions. The exploration of this compound and its derivatives as specific enzyme inhibitors remains a potential area for future investigation.

Development of Novel Therapeutic Agents (e.g., anti-trypanosomal, anti-inflammatory, anticancer)

The scaffold of this compound is a valuable starting point for the synthesis of novel therapeutic agents, leveraging the established biological activities of halogenated aromatic compounds.

Anti-trypanosomal Agents: Human African Trypanosomiasis (HAT), a parasitic disease, requires new therapeutic options. nih.gov Research has demonstrated that chalcone (B49325) derivatives, which can be synthesized from acetophenones, exhibit anti-trypanosomal activity. nih.gov Furthermore, the antibiotic 3-bromoacivicin has shown a 12-fold enhancement in in-vitro anti-trypanosomal activity compared to its chloro-analogue, underscoring the potential role of the bromo-substituent in enhancing potency against Trypanosoma brucei. nih.gov This suggests that derivatives of this compound could be promising candidates for new anti-trypanosomal drugs. nih.gov

Anti-inflammatory and Anticancer Agents: Chalcones and their derivatives are also investigated for anti-inflammatory and anticancer properties. nih.govresearchgate.net Notably, a series of 1,2,3-triazole-containing chalcone derivatives were synthesized and evaluated for their activity against the A549 lung cancer cell line. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a bromo group was crucial for the observed anticancer activity. nih.gov This finding directly points to the potential of using this compound as a precursor to synthesize potent anticancer compounds, where the bromo-difluoro-phenyl moiety could confer significant biological effects. nih.gov

Biocatalysis in Stereoselective Synthesis of Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild conditions. nih.gov The ketone group in this compound is a prime target for biocatalytic reduction to produce valuable chiral intermediates.

The stereoselective reduction of prochiral ketones to optically active alcohols is a key transformation in the synthesis of pharmaceuticals. nih.govnih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for this purpose due to their excellent stereoselectivity. nih.govmdpi.com Research on bromo-substituted acetophenones has demonstrated the efficacy of this approach. researchgate.net For example, the enantioselective microbial reduction of the analogue 2-bromo-4-fluoro acetophenone using various microorganisms, including species of Candida and Pichia, yielded the corresponding (S)-alcohol with high yield (>90%) and excellent enantiomeric excess (99%). researchgate.net This precedent indicates a high probability of success for the asymmetric bioreduction of this compound.

Carbonyl reductases (CBRs) and ketoreductases (KREDs), a class of oxidoreductases, are instrumental in the synthesis of optically active alcohols from their corresponding ketones. google.com These enzymes have been successfully applied to the reduction of α-halo ketones. researchgate.net Protein engineering and directed evolution have been used to develop KRED variants with improved activity and selectivity for specific substrates. researchgate.netnih.gov For instance, a short-chain carbonyl reductase was engineered to enhance its catalytic efficiency by 115% for the production of a chiral diol. nih.gov Recombinant E. coli cells expressing engineered carbonyl reductases are often used for these biotransformations, providing a cost-effective and efficient method that avoids the need for expensive coenzymes. nih.gov

Table 1: Examples of Enzymatic Reduction of Related Halo-Acetophenones This table presents data for compounds structurally analogous to this compound to illustrate the potential of biocatalytic methods.

| Substrate | Biocatalyst (Organism/Enzyme) | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Bromo-4-fluoro acetophenone | Candida, Pichia, Saccharomyces spp. | (S)-1-(2-Bromo-4-fluorophenyl)ethanol | >90% | 99% | researchgate.net |

| 2-Chloro-acetophenone | Engineered Candida glabrata KRED1 | Chiral 2-chloro-phenylethanol | - | >99% | researchgate.net |